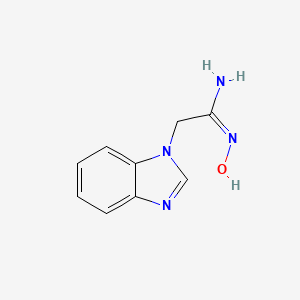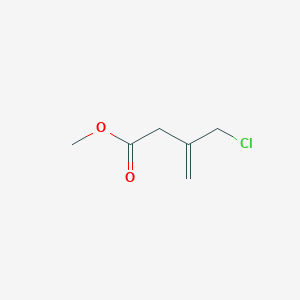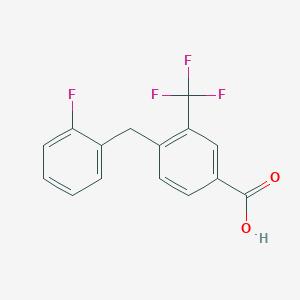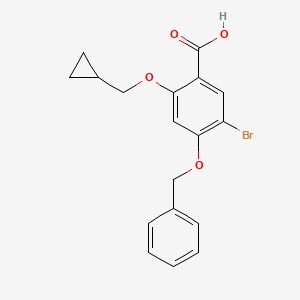
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid is a complex organic compound with a unique structure that includes benzyloxy, bromo, and cyclopropylmethoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid typically involves multiple steps. One common method starts with the benzylation of 4-hydroxybenzoic acid using benzyl bromide to form 4-benzyloxybenzoic acid This intermediate is then brominated to introduce the bromo group at the 5-position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the bromo group can produce a variety of substituted benzoic acids.
Scientific Research Applications
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid involves its interaction with molecular targets in biological systems. The benzyloxy and cyclopropylmethoxy groups can interact with enzymes and receptors, modulating their activity. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Lacks the bromo and cyclopropylmethoxy groups, making it less versatile in certain applications.
5-Bromo-2-hydroxybenzoic acid: Lacks the benzyloxy and cyclopropylmethoxy groups, limiting its potential interactions and applications.
2-(Cyclopropylmethoxy)-4-hydroxybenzoic acid: Lacks the bromo and benzyloxy groups, affecting its chemical reactivity and biological activity.
Uniqueness
4-(Benzyloxy)-5-bromo-2-(cyclopropylmethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy, bromo, and cyclopropylmethoxy groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H17BrO4 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H17BrO4/c19-15-8-14(18(20)21)16(22-11-13-6-7-13)9-17(15)23-10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,20,21) |
InChI Key |
AUWCOIFTTWKBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)O)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


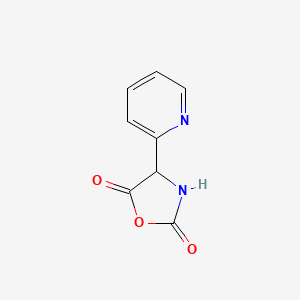



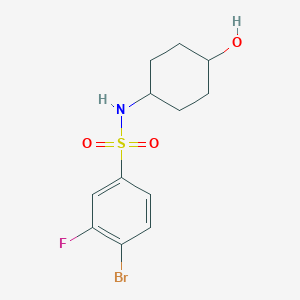
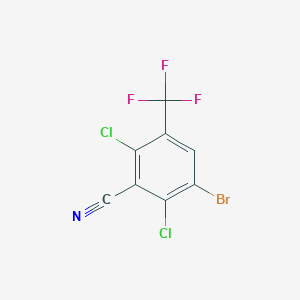
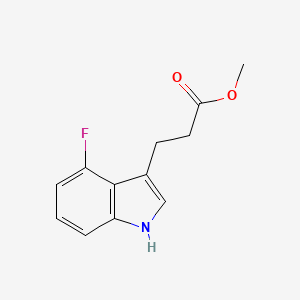
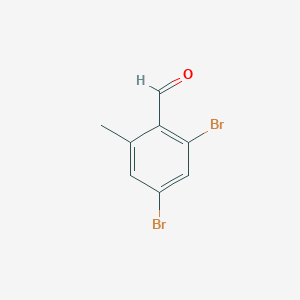
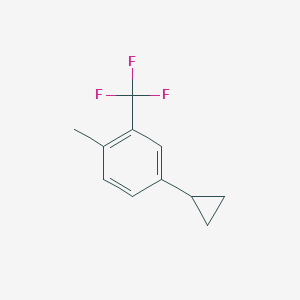
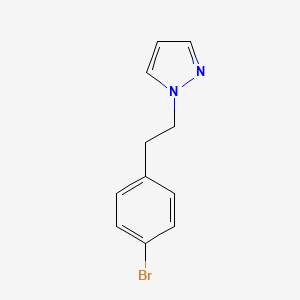
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
